molecular formula C13H19NO2Si B11862549 5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one CAS No. 671777-88-1

5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one

Cat. No.: B11862549
CAS No.: 671777-88-1
M. Wt: 249.38 g/mol
InChI Key: UZDWBFKYWUDHSY-UHFFFAOYSA-N
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Description

5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a phenyl group and a trimethylsilyl group attached to the oxazolidinone ring makes it unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and various catalysts such as triazabicyclodecene . Reaction conditions often involve specific solvents like hexafluoroisopropanol and controlled temperatures to achieve desired products.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group, in particular, enhances its stability and reactivity compared to other oxazolidinones .

Properties

CAS No.

671777-88-1

Molecular Formula

C13H19NO2Si

Molecular Weight

249.38 g/mol

IUPAC Name

5-phenyl-3-(trimethylsilylmethyl)-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H19NO2Si/c1-17(2,3)10-14-9-16-12(13(14)15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

UZDWBFKYWUDHSY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1COC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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